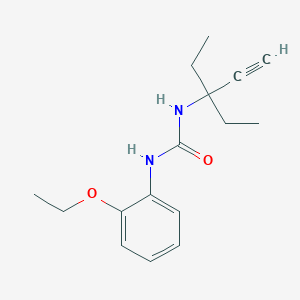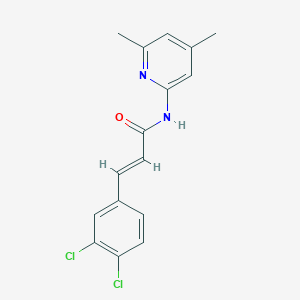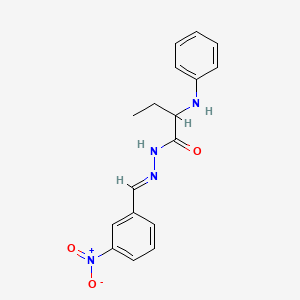
N-(1,1-diethyl-2-propyn-1-yl)-N'-(2-ethoxyphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,1-diethyl-2-propyn-1-yl)-N'-(2-ethoxyphenyl)urea, commonly known as DEPPU, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DEPPU is a urea derivative that has been synthesized through a multi-step process, and its unique chemical structure has led to its use in various biological studies. In
Wirkmechanismus
The mechanism of action of DEPPU is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cancer cell growth and proliferation. DEPPU has been shown to inhibit the activity of the enzyme glycogen synthase kinase-3 beta (GSK-3β), which is involved in the regulation of various cellular processes, including cell growth and differentiation. Additionally, DEPPU has been shown to inhibit the activity of the protein kinase AKT, which is involved in the regulation of cell survival and proliferation.
Biochemical and Physiological Effects:
DEPPU has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that DEPPU inhibits the growth of various cancer cell lines and induces apoptosis in these cells. Additionally, DEPPU has been shown to inhibit the activity of various enzymes and signaling pathways involved in cancer cell growth and proliferation. In vivo studies have shown that DEPPU inhibits tumor growth in mouse models of breast cancer and colon cancer.
Vorteile Und Einschränkungen Für Laborexperimente
DEPPU has several advantages for use in lab experiments. It is a potent inhibitor of cancer cell growth and proliferation, making it a useful tool for studying the mechanisms involved in these processes. Additionally, DEPPU has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for cancer treatment. However, there are also limitations to the use of DEPPU in lab experiments. Its complex synthesis method and high cost make it difficult to obtain in large quantities, and its mechanism of action is not fully understood, making it challenging to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on DEPPU. One area of interest is the development of more efficient and cost-effective synthesis methods for DEPPU. Additionally, further research is needed to fully understand the mechanism of action of DEPPU and its potential applications in cancer treatment. Finally, research is needed to explore the potential of DEPPU in other fields, such as neurodegenerative diseases and inflammation.
Synthesemethoden
The synthesis of DEPPU involves a multi-step process that starts with the reaction of 2-ethoxyaniline with ethyl chloroformate to produce 2-ethoxyphenyl carbamate. This intermediate is then reacted with diethyl acetylenedicarboxylate to form 2-ethoxyphenyl-N-(1,1-diethyl-2-propyn-1-yl)carbamate. Finally, this intermediate is treated with hydroxylamine hydrochloride to produce DEPPU. The synthesis of DEPPU is a complex process that requires careful attention to detail and precise control over reaction conditions.
Wissenschaftliche Forschungsanwendungen
DEPPU has been used in various scientific research applications due to its unique chemical structure. One of the most significant applications of DEPPU is in the field of cancer research. DEPPU has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, DEPPU has been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for cancer treatment.
Eigenschaften
IUPAC Name |
1-(2-ethoxyphenyl)-3-(3-ethylpent-1-yn-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-5-16(6-2,7-3)18-15(19)17-13-11-9-10-12-14(13)20-8-4/h1,9-12H,6-8H2,2-4H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGJKGXJSKVFPQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C#C)NC(=O)NC1=CC=CC=C1OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Ethoxyphenyl)-3-(3-ethylpent-1-yn-3-yl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-1,3-benzodioxol-5-yl-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]urea](/img/structure/B5857888.png)

![N'-({2-[methyl(phenylsulfonyl)amino]acetyl}oxy)-2-pyridinecarboximidamide](/img/structure/B5857901.png)

![N'-[(cyclohexylcarbonyl)oxy]-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5857910.png)
![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B5857923.png)

![(4-tert-butylphenyl)[3-(2-hydroxy-4-methylphenyl)-1H-pyrazol-4-yl]methanone](/img/structure/B5857934.png)

![N-[2-(dimethylamino)ethyl]-3,4-dimethoxybenzamide](/img/structure/B5857940.png)

![3-(difluoromethyl)-5-(methylthio)-N-({5-[(4-nitrophenoxy)methyl]-2-furyl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5857953.png)

![methyl 3-[(4-ethylbenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B5857967.png)